

Lturm34: A Comparative Analysis of a Potent DNA-PK Inhibitor

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Compound of Interest

Compound Name: Lturm34

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Lturm34** with other notable PI3K/DNA-PK inhibitors. The data presented is compiled from various sources to offer an objective overview of its efficacy and selectivity, supported by experimental data and methodologies.

Introduction to Lturm34

Lturm34 is a potent and specific inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC₅₀ value of 34 nM.[1][2][3] It demonstrates significant selectivity for DNA-PK over Phosphoinositide 3-kinases (PI3Ks), exhibiting a 170-fold greater selectivity.[1][2][3] This high selectivity makes **Lturm34** a valuable tool for studying the specific roles of DNA-PK in cellular processes, particularly in the context of DNA repair and cancer biology.

Comparative Efficacy and Selectivity

To contextualize the performance of **Lturm34**, this guide compares it against other well-characterized inhibitors that target the PI3K/DNA-PK pathway: NU7026, PI-103, KU-0060648, and Samotolisib (LY3023414).

Table 1: In Vitro Kinase Inhibition Profile

Inhibitor	DNA-PK IC50 (nM)	PI3K α IC50 (nM)	PI3K β IC50 (nM)	PI3K γ IC50 (nM)	PI3K δ IC50 (nM)	mTOR IC50 (nM)
Lturm34	34[1][2][3]	>5000[3]	5800[1][2]	-	8500[1][2]	-
NU7026	230[4]	13000[4]	-	-	-	6400[4]
PI-103	23	2	3	15	3	30
KU-0060648	8.6	4	0.5	590	0.1	-
Samotolisib (LY3023414)	4.24[2]	6.07[2]	77.6[2]	23.8[2]	38[2]	165[2]

Data compiled from multiple sources. "-" indicates data not readily available.

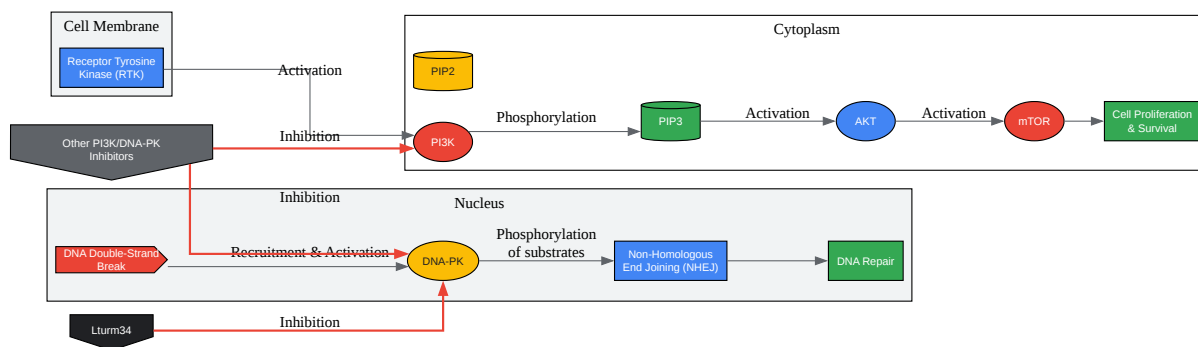
Table 2: Antiproliferative Activity in Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	IC50 (μ M)
Lturm34	HOP-92	Non-small cell lung	Shows 54% inhibition (concentration not specified)[1][2]
NU7026	N87	Gastric Cancer	Radiosensitizing effect observed at 5-20 μ M[5][6][7]
PI-103	U87MG	Glioblastoma	< 0.1 (inhibition of p-Akt)[8]
KU-0060648	MCF7	Breast Cancer	0.039 (inhibition of p-Akt)[9]
SW620	Colorectal Cancer	>10 (inhibition of p-Akt)[9]	
Samotolisib (LY3023414)	U87MG	Glioblastoma	0.106 (inhibition of p-Akt T308)[2][9][10]

Note: The antiproliferative data is presented for different cell lines and endpoints, highlighting the need for direct head-to-head studies.

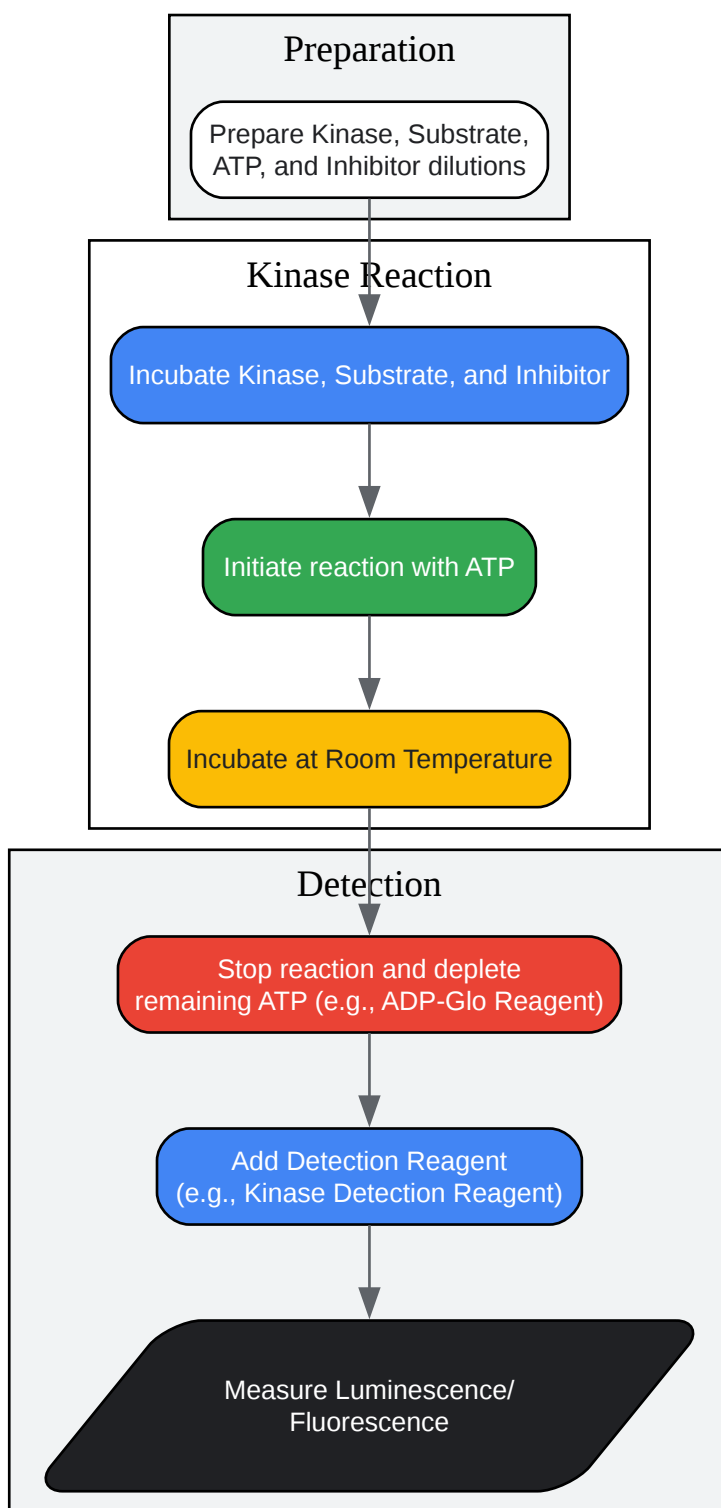
Signaling Pathway and Experimental Workflows

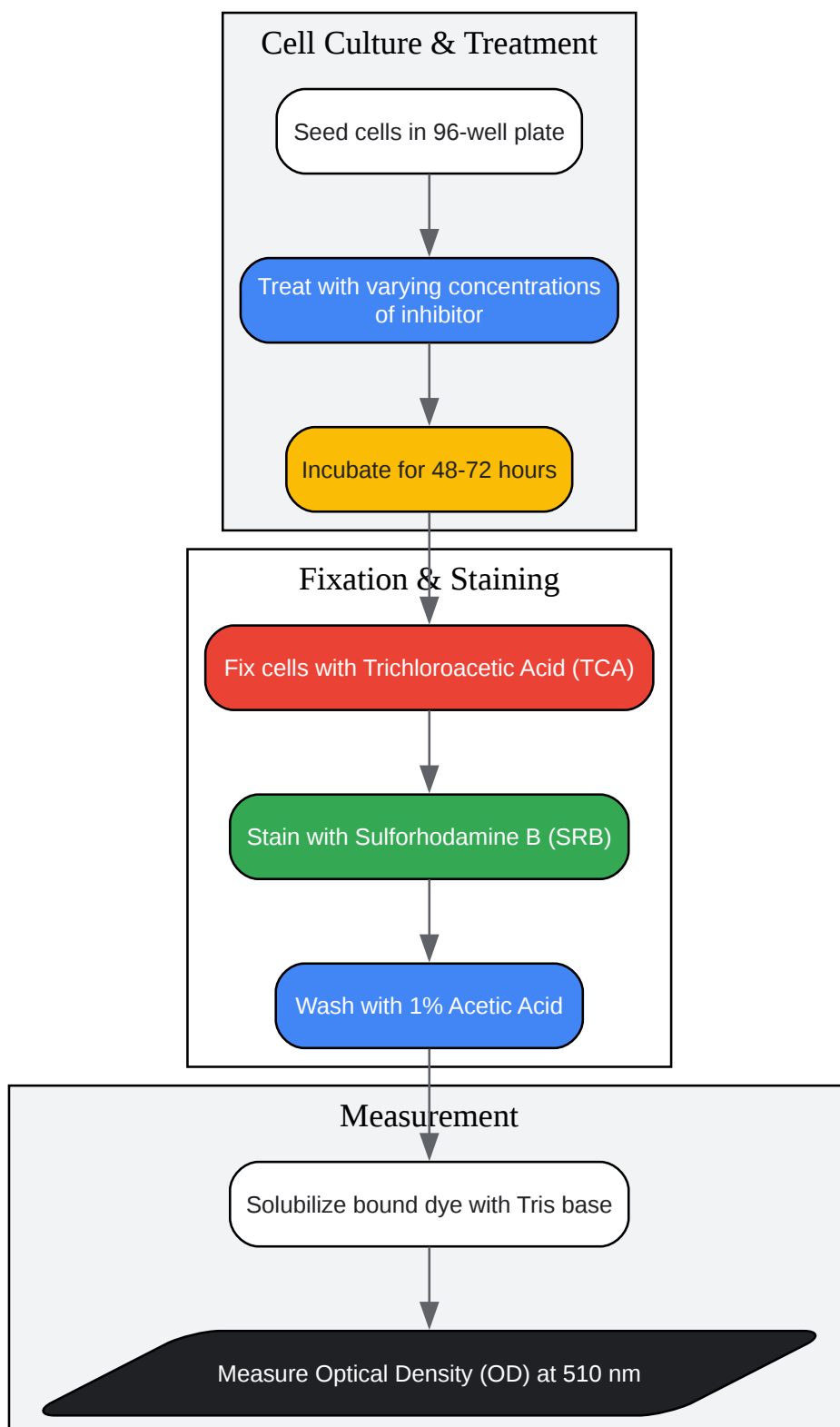
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.



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Caption: PI3K/AKT/mTOR and DNA-PK signaling pathways.





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